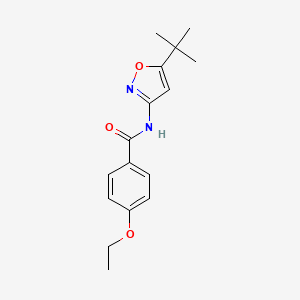
1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. CPP-109 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety.
作用機序
The primary mechanism of action of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine is the inhibition of HDAC, which leads to an increase in the acetylation of histones and other proteins. This, in turn, leads to changes in gene expression, which can result in alterations in cellular function and behavior. The specific effects of HDAC inhibition depend on the particular isoform of HDAC that is targeted by the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine are complex and depend on the specific context in which it is used. In general, HDAC inhibition has been shown to have a broad range of effects on cellular function, including changes in gene expression, protein synthesis, and cell signaling pathways. In the context of addiction, 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to reduce drug-seeking behavior by altering the expression of genes involved in reward and motivation pathways.
実験室実験の利点と制限
One of the primary advantages of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine for lab experiments is its high selectivity for HDAC, which allows for precise manipulation of gene expression. However, this selectivity also limits the potential applications of the compound, as it may not be effective in contexts where other signaling pathways are more important. Additionally, the complex nature of HDAC inhibition makes it difficult to predict the specific effects of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine in different cellular and behavioral contexts.
将来の方向性
There are many potential future directions for research on 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine and HDAC inhibition more broadly. One area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. Another potential direction is the investigation of the role of HDAC inhibition in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, the potential use of HDAC inhibitors in combination with other drugs or therapies is an area of active research, with the goal of improving the efficacy and specificity of treatment for a variety of conditions.
合成法
The synthesis of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine involves a multistep process that starts with the reaction of cyclopentanone with piperidine to form 1-cyclopentylpiperidine-2-one. The resulting compound is then reacted with 4-fluorobenzaldehyde to form 1-(cyclopentyl)-N-(4-fluorobenzyl)piperidine-2-one. Finally, the acetyl group is introduced by reacting the intermediate compound with acetic anhydride in the presence of a catalyst, resulting in the formation of 1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine.
科学的研究の応用
1-(cyclopentylacetyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine. It has also been investigated as a potential treatment for depression and anxiety, with promising results in preclinical studies.
特性
IUPAC Name |
2-cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-15-7-9-16(10-8-15)20-17-6-3-11-21(13-17)18(22)12-14-4-1-2-5-14/h7-10,14,17,20H,1-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKESMAAVRLRSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-[3-(4-fluoroanilino)piperidin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5124625.png)
![N,N'-[(1-phenyl-1,1-ethanediyl)di-4,1-phenylene]diacetamide](/img/structure/B5124627.png)
![ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate](/img/structure/B5124634.png)
![3-(2-fluorophenyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124647.png)
![2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5124649.png)
![2-(2-fluorophenyl)-5-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5124661.png)



![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5124678.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5124682.png)
![2-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5124688.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5124694.png)
![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)